molecular formula C11H12F2O2 B2596747 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 2248173-92-2

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No. B2596747
CAS RN: 2248173-92-2
M. Wt: 214.212
InChI Key: MXDXYCQQUZAXST-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first introduced in 1971 and has since been used for the management of various conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

Mechanism of Action

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By reducing the production of prostaglandins, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers.
However, there are also limitations to the use of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid in lab experiments. It has been found to have a number of off-target effects, which can complicate the interpretation of results. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been shown to have a narrow therapeutic window, which can make it difficult to determine the optimal dose for use in experiments.

Future Directions

There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid. One area of interest is the potential use of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.
Another area of interest is the development of new formulations of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid that can improve its bioavailability and reduce the risk of off-target effects. Additionally, there is a need for further research on the optimal dosing and administration of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid for use in lab experiments.
In conclusion, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic effects. It exerts its effects by inhibiting the activity of COX, which leads to a reduction in the production of prostaglandins. (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has a number of advantages for use in lab experiments, but also has limitations that need to be considered. There are a number of future directions for research on (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid, including its potential use in the treatment of neurodegenerative diseases and the development of new formulations that can improve its bioavailability.

Synthesis Methods

The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of sodium methoxide. This is followed by the reaction of the resulting intermediate with difluoromethylphenylacetic acid, which yields (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid.

Scientific Research Applications

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins.

properties

IUPAC Name

(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXYCQQUZAXST-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.